molecular formula C16H17N3OS B11367635 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B11367635
M. Wt: 299.4 g/mol
InChI Key: PGBIDGBOMNRAIF-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-16(2,3)11-7-5-10(6-8-11)13-12(9-17)14(20)19-15(18-13)21-4/h5-8H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBIDGBOMNRAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenylboronic acid
  • 4-tert-butylphenyl methanesulfonate
  • (4-tert-butylphenyl)[4-(methylsulfanyl)phenyl]methanone

Uniqueness

Compared to similar compounds, 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4OS
  • Molecular Weight : 318.41 g/mol

Structural Features

The compound features:

  • A pyrimidine ring , which is known for its biological significance.
  • A tert-butyl group , enhancing lipophilicity and potentially improving pharmacokinetic properties.
  • A methylsulfanyl group , which may influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and methylsulfanyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity to proteins or nucleic acids.

Therapeutic Applications

  • Anticancer Activity :
    • Recent studies indicate that derivatives of pyrimidines exhibit significant anticancer potential by inhibiting specific cancer cell lines. For instance, compounds similar to this pyrimidine have shown efficacy against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) with IC50 values indicating effective cytotoxicity .
  • Enzyme Inhibition :
    • The compound has been investigated for its role as a potential inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression. Inhibitors of COX have been shown to reduce tumor growth in various cancer models .
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial properties against both bacterial and fungal strains, suggesting a broad spectrum of biological activity that could be harnessed for therapeutic use .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of similar pyrimidine derivatives reported that specific compounds exhibited IC50 values below 100 μM against multiple cancer cell lines, suggesting strong antiproliferative effects. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of intrinsic pathways .

Case Study 2: COX Inhibition

Research on thiazole carboxamide derivatives indicated that compounds with structural similarities to our target compound effectively inhibited COX enzymes, leading to reduced inflammatory responses in vitro. The study highlighted the importance of lipophilicity in enhancing cellular uptake and efficacy against cancer cells .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (μM)Reference
AnticancerHepG2<100
AnticancerMCF-7<100
COX InhibitionCOX-1/COX-2<50
AntimicrobialVarious Bacterial Strains>300

Table 2: Structure-Activity Relationship Insights

Compound VariantStructural FeatureBiological Effect
Compound AMethylsulfanyl groupEnhanced enzyme inhibition
Compound BTert-butyl groupIncreased lipophilicity
Compound CCyano groupImproved binding affinity

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